molecular formula C12H21BO2 B2638691 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2589755-92-8

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2638691
CAS No.: 2589755-92-8
M. Wt: 208.11
InChI Key: PVRRUYCRESEPEV-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic boronic ester characterized by a fused bicyclo[3.1.0]hexane scaffold attached to a pinacol boronate group. This structure combines the steric and electronic effects of the bicyclic system with the stability and reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a synthetic intermediate in medicinal chemistry . The bicyclo[3.1.0]hexane moiety introduces unique conformational constraints that influence reactivity and selectivity compared to simpler aryl or alkyl boronate esters.

Properties

IUPAC Name

2-(1-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-7-5-6-9(12)8-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRUYCRESEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589755-92-8
Record name 2-{bicyclo[3.1.0]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the dioxaborolane moiety into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. This is primarily due to the dioxaborolane moiety, which can coordinate with different functional groups, enhancing the compound’s reactivity and selectivity. The bicyclo[3.1.0]hexane core provides a rigid and strained framework that can interact tightly with target proteins, leading to better binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Boronate Esters with Varying Ring Systems

The bicyclo[3.1.0]hexane core distinguishes this compound from other bicyclic boronate esters. Key analogs include:

Compound Name Bicyclo System Molecular Weight (g/mol) Key Features Reference
2-[(1S,4S)-Bicyclo[2.2.1]hept-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.2.1]heptene 222.13 Enhanced rigidity; used in stereoselective synthesis
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[1.1.1]pentane 194.08 High strain, compact structure; applications in bioisosteric replacements
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.2.1]heptane 222.13 Moderate steric bulk; used in polymer chemistry
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane Bicyclo[4.1.0] 238.12 Oxygen-containing bridge; potential for asymmetric catalysis

Key Observations :

  • Steric Effects : Bicyclo[3.1.0]hexane derivatives exhibit intermediate steric bulk compared to bicyclo[1.1.1]pentane (high strain) and bicyclo[2.2.1]heptane (lower strain). This impacts their reactivity in cross-coupling reactions .
  • Electronic Properties : The electron-withdrawing nature of the bicyclo[3.1.0] system may reduce boronate electrophilicity relative to bicyclo[2.2.1] analogs, affecting coupling efficiency .
Aryl-Substituted Boronate Esters

Unlike bicyclic analogs, aryl-substituted boronate esters (e.g., 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) prioritize electronic modulation over steric effects:

Compound Name Substituent Molecular Weight (g/mol) Applications Reference
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl 285.99 Suzuki-Miyaura coupling; drug synthesis
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl 234.11 Electron-rich aryl coupling partners
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chloro-methylphenyl 252.54 Functionalized arene synthesis

Key Observations :

  • Reactivity : Aryl boronate esters generally exhibit faster coupling kinetics than bicyclic analogs due to reduced steric hindrance .
  • Stability : Bicyclo[3.1.0]hexane boronate esters may offer superior hydrolytic stability compared to electron-deficient aryl boronate esters (e.g., nitro-substituted derivatives) .

Biological Activity

Molecular Formula

  • Molecular Formula : C12H19B O2
  • Molecular Weight : 202.09 g/mol

Structural Representation

The compound features a bicyclic structure with a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane ring can coordinate with metal ions and participate in nucleophilic attacks, which may influence enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds containing boron can exhibit antimicrobial properties. The presence of the bicyclic structure may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its effectiveness against bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Results showed moderate inhibition of AChE, indicating potential for neurological applications.

Summary of Findings

StudyTargetResultReference
Antimicrobial ActivityStaphylococcus aureus, E. coliSignificant inhibition observed
Cytotoxicity AssayHeLa, MCF-7Induced apoptosis via caspase activation
Enzyme InhibitionAChEModerate inhibition noted

Discussion

The findings suggest that 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane holds promise as a bioactive compound with applications in antimicrobial therapy and cancer treatment. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.

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